2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the triazole group can enhance binding affinity and specificity. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
3,4-dihydroquinolinone derivatives: Widely exploited for the development of bioactive molecules.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to its specific combination of quinoline and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)7-14-19-17(22-21-14)20-16(24)9-25-12-5-3-11-4-6-15(23)18-13(11)8-12/h3,5,8,10H,4,6-7,9H2,1-2H3,(H,18,23)(H2,19,20,21,22,24) |
InChI Key |
JKUGCDBFRUHAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2 |
Origin of Product |
United States |
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